molecular formula C13H15D5O2 B1162871 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

Cat. No. B1162871
M. Wt: 213.3
InChI Key: SYAUGQOFRUBJCC-HIHMOWEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(Z),7(Z),10(Z)-Tridecatrienoic acid-d5 contains five deuterium atoms at the 12, 12/', 13, 13, and 13 positions. It is intended for use as an internal standard for the quantification of 4(Z),7(Z),10(Z)-tridecatrienoic acid by GC- or LC-mass spectrometry. 4(Z),7(Z),10(Z)-Tridecatrienoic acid (13:3 n-3) is an impurity generated during the synthesis of docosahexaenoic acid-d5. Tridecatrienoic acid has also been isolated as methyl esters from algae. While the physiological properties of this compound are not known, dietary intake of n-3 long chain polyunsaturated fatty acids provides potential health benefits.

Scientific Research Applications

1. Isomerization and Cyclization Reactions

  • 1,5-Hydrogen Shift and Isomerization : Studies on octadecatrienoic acid ethyl esters, related to 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5, reveal that they undergo cyclization and isomerization reactions, including 1,5-hydrogen shift, which precedes intramolecular Diels-Alder reactions. This indicates the potential for similar behavior in 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 derivatives (Matikainen et al., 1997).

2. Biological Activity and Metabolism

  • Leukotriene Biosynthesis Inhibition : Arachidonic acid analogs, which are structurally similar to 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5, have been shown to inhibit ionophore-induced SRS-A biosynthesis in rat peritoneal cells. This suggests potential applications in studying and modulating leukotriene biosynthesis (Cohen et al., 1984).

3. Enzymatic Reactions

  • Stereospecificity in Enzymatic Reactions : Research on related acids demonstrates stereospecificity in enzymatic reactions, such as the transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. This type of research is fundamental to understanding the enzymatic processes involving 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5 (Rodríguez et al., 2002).

4. Synthesis and Characterization

  • Synthesis of Analog Compounds : Studies on the synthesis of compounds like trienylboronic acid and its derivatives, which are structurally similar to 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5, provide insights into the methods of synthesizing and characterizing related compounds (Uenishi et al., 2003).

5. Photocatalytic Applications

  • Semiconductor/MOFs Photocatalysts : Research in this area focuses on the development of metal-free semiconductor/MOFs with good stability and high photocatalytic activity. While not directly related to 4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5, this research provides context for the potential applications of similar compounds in photocatalytic processes (Zhou et al., 2018).

properties

Product Name

4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

Molecular Formula

C13H15D5O2

Molecular Weight

213.3

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h3-4,6-7,9-10H,2,5,8,11-12H2,1H3,(H,14,15)/b4-3-,7-6-,10-9-/i1D3,2D2

InChI Key

SYAUGQOFRUBJCC-HIHMOWEVSA-N

SMILES

[2H]C(C([2H])([2H])[2H])([2H])/C=CC/C=CC/C=CCCC(O)=O

synonyms

(4Z,7Z,10Z)-trideca-4,7,10-trienoic-12,12/',13,13,13-d5 acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Reactant of Route 2
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Reactant of Route 3
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Reactant of Route 4
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Reactant of Route 5
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5
Reactant of Route 6
4(Z),7(Z),10(Z)-Tridecatrienoic Acid-d5

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